N-Nitrosodipropylamine-d14

Stable Isotope Labeling Mass Spectrometry Isotopic Purity

Quantifying trace N-nitrosodipropylamine (NDPA) in pharmaceuticals, food, or water at regulatory thresholds (≤26.5 ng/day AI) demands an internal standard that exactly mirrors analyte behavior. Unlabeled or partially deuterated analogs introduce matrix-effect bias, divergent retention, and mass spectral interference that compromise method linearity, recovery, and LOD. NDPA-d14 is the perdeuterated (+14 Da) isotopologue recommended by EPA Method 521 and FDA/EMA guidance, enabling isotope-dilution LC-MS/MS or GC-MS with uncompromised accuracy. - Achieves LODs as low as 0.4 µg kg⁻¹ in complex food matrices with recoveries of 80-112% and RSD 2.5-6.8%. - Supplied at 98 atom % D isotopic purity in neat form or as certified solutions (methanol, methylene chloride) for direct method deployment. - Manufactured under ISO 17034 and compliant with pharmacopeial (USP <1469>, EP) reference standard requirements.

Molecular Formula C6H14N2O
Molecular Weight 144.27 g/mol
CAS No. 93951-96-3
Cat. No. B580251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosodipropylamine-d14
CAS93951-96-3
SynonymsN-Nitroso-N-propyl-1-propanamine-d14;  N,N-Dipropylnitrosamine-d14;  N-Nitroso-N-di-n-propylamine-d14;  N-Nitrosodi-n-propylamine-d14;  N-Nitrosodipropylamine-d14;  NSC 133-d14;  N-Nitroso-N-(propyl-d7)-1-propan-1,1,2,2,3,3,3-d7-amine
Molecular FormulaC6H14N2O
Molecular Weight144.27 g/mol
Structural Identifiers
InChIInChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
InChIKeyYLKFDHTUAUWZPQ-ZLKPZJALSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosodipropylamine-d14 Overview


N‑Nitrosodipropylamine‑d14 (NDPA‑d14) is the perdeuterated isotopologue of the probable human carcinogen N‑nitrosodipropylamine (NDPA), a member of the nitrosamine class of compounds. With a molecular formula of C₆D₁₄N₂O, it is supplied as a certified reference material in solvents such as methanol or methylene chloride at defined concentrations . The compound is employed exclusively as a stable isotope‑labeled internal standard (SIL‑IS) in analytical workflows—particularly gas chromatography–mass spectrometry (GC‑MS) and liquid chromatography–tandem mass spectrometry (LC‑MS/MS)—to enable accurate and precise quantification of native NDPA in complex matrices [1][2].

N-Nitrosodipropylamine-d14: Irreplaceable Internal Standard


Analytical methods for nitrosamines in pharmaceuticals, food, and environmental samples require stringent quantification accuracy to meet regulatory thresholds (e.g., FDA, EMA, USP <1469>). Generic substitution with unlabeled NDPA introduces matrix‑effect bias that cannot be corrected by external calibration, while lower‑deuterated analogs (e.g., NDPA‑d7) or structurally unrelated internal standards may exhibit divergent chromatographic retention, ionization efficiency, or mass spectral interference, thereby compromising method linearity, recovery, and limits of detection . Regulatory guidance explicitly recommends the use of a stable isotope‑labeled analog of the target analyte as the internal standard to compensate for sample preparation variability, instrument drift, and matrix suppression/enhancement effects [1]. The following quantitative evidence demonstrates the specific, non‑interchangeable advantages of NDPA‑d14.

N-Nitrosodipropylamine-d14: Analytical Performance Evidence


Isotopic Purity & Mass Resolution: d14 vs. d7

NDPA‑d14 is supplied with a specified isotopic purity of 98 atom % D, meaning 98% of all hydrogen atoms are replaced by deuterium . In comparison, the partially deuterated analog NDPA‑d7 contains only seven deuterium atoms, resulting in a molecular weight of 137.23 Da versus 144.27 Da for NDPA‑d14 . The +14 Da mass shift of NDPA‑d14 provides a wider mass separation from the native analyte (MW 130.19 Da) than the +7 Da shift of NDPA‑d7, thereby reducing the risk of isotopic cross‑contribution between the M, M+1, and M+2 ion clusters in low‑resolution mass spectrometers. This enhanced mass resolution is critical when quantifying trace‑level nitrosamines in the presence of high matrix background.

Stable Isotope Labeling Mass Spectrometry Isotopic Purity

Method Validation in Food Matrices

In a validated GC‑MS method for the determination of six N‑nitrosamines in soy sauce, NDPA‑d14 was employed as one of two internal standards [1]. The method achieved a limit of detection (LOD) of 0.4–0.9 µg kg⁻¹, a limit of quantitation (LOQ) of 1.2–3.0 µg kg⁻¹, mean recoveries of 80.2–112%, and overall relative standard deviation (RSD) values (n=6) of 2.5–6.8%. These performance metrics demonstrate that NDPA‑d14 effectively corrects for matrix effects and extraction variability in a highly complex sample matrix.

Food Safety Analysis GC‑MS Method Validation

Regulatory Compliance: EPA Method 521

EPA Method 521 specifies the use of N‑nitrosodi‑n‑propylamine‑d14 as the internal standard for the determination of nitrosamines in drinking water by solid‑phase extraction and capillary column gas chromatography with large volume injection and chemical ionization tandem mass spectrometry (CI‑MS/MS) [1]. The method requires the internal standard to be added at a known concentration (typically 1 mg/mL in methylene chloride) to each sample prior to extraction, enabling correction for analyte loss during sample preparation and instrument variability . This official designation underscores the compound's established role in regulatory environmental testing.

Environmental Monitoring Regulatory Compliance Water Quality

Physicochemical Equivalence for Chromatographic Co-elution

NDPA‑d14 exhibits nearly identical physicochemical properties to the native analyte NDPA, including density (1.013 g/mL at 25°C) and boiling point (206°C) . This ensures that the labeled and unlabeled compounds co‑elute under most chromatographic conditions, a prerequisite for accurate isotope dilution quantification. In contrast, structurally related internal standards (e.g., NDMA‑d6) may exhibit slightly different retention times due to differing polarity or volatility, which can introduce systematic bias if the matrix effect varies across the chromatographic peak.

Chromatography Isotope Effects Sample Preparation

N-Nitrosodipropylamine-d14: Key Applications


Pharmaceutical Nitrosamine Impurity Testing

NDPA‑d14 is used as the internal standard in LC‑MS/MS or GC‑MS methods for the quantification of NDPA in drug substances and drug products. The high isotopic purity (98 atom % D) and +14 Da mass shift ensure minimal interference and accurate determination of nitrosamine levels below the acceptable intake (AI) limits (typically ≤26.5 ng/day for NDPA) [1]. Method validation data from the soy sauce study demonstrates the robustness of this approach in complex matrices [2].

Food Safety Surveillance

Regulatory agencies worldwide monitor nitrosamine levels in foods such as soy sauce, cured meats, and malt beverages. NDPA‑d14 enables reliable isotope dilution GC‑MS methods that achieve LODs as low as 0.4 µg kg⁻¹, allowing detection of trace contamination that may pose a public health risk [2]. The method's high recovery (80.2–112%) and precision (RSD 2.5–6.8%) support its use in routine surveillance and compliance testing.

Environmental Monitoring: Drinking Water Analysis

For the determination of nitrosamines in drinking water sources and distribution systems, EPA Method 521 mandates the use of NDPA‑d14 as the internal standard [3]. The compound is added prior to solid‑phase extraction, enabling correction for analyte losses and matrix effects during sample preparation and analysis by GC‑CI‑MS/MS. This application is critical for ensuring compliance with health‑based advisory levels for nitrosamines in potable water.

Toxicology and Metabolism Studies

In mechanistic toxicology, NDPA‑d14 serves as a tracer to investigate the metabolic activation and DNA adduct formation of NDPA. Its deuterium labeling allows researchers to distinguish exogenously added compound from endogenously formed nitrosamines and to quantify metabolic conversion rates in in vitro or in vivo models. The high degree of deuteration (+14 Da) provides a distinct mass signature that facilitates unambiguous identification of metabolites .

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